Factor VII-IN-1 is classified as a recombinant protein derived from genetic engineering techniques. Its source typically involves the use of mammalian cell lines, such as HEK293 or CHO cells, which express the human factor VII gene. This classification falls under biopharmaceuticals, specifically within the category of hemostatic agents used to treat bleeding disorders.
The synthesis of Factor VII-IN-1 involves several key steps:
The purification process typically includes:
Factor VII-IN-1 exhibits a complex molecular structure characterized by:
The molecular formula can be represented as , reflecting its complex composition. Structural analysis typically employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation .
Factor VII-IN-1 participates in several biochemical reactions:
These reactions are crucial for effective hemostasis and are often studied in vitro using clotting assays to measure functional activity .
The mechanism of action of Factor VII-IN-1 involves:
This cascade ultimately leads to fibrin formation and clot stabilization, essential for preventing excessive bleeding .
Relevant analyses often include spectroscopic methods (e.g., UV-visible spectroscopy) to assess purity and concentration during formulation development .
Factor VII-IN-1 has several scientific uses:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3